N-benzyl-2-[2,2-dimethyl-4-(3-methylbutyl)tetrahydro-2H-pyran-4-yl]ethanamine
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Overview
Description
N-benzyl-2-[2,2-dimethyl-4-(3-methylbutyl)tetrahydro-2H-pyran-4-yl]ethanamine is an organic compound with the molecular formula C21H35NO This compound is characterized by its complex structure, which includes a benzyl group, a tetrahydropyran ring, and an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[2,2-dimethyl-4-(3-methylbutyl)tetrahydro-2H-pyran-4-yl]ethanamine typically involves multiple steps. One common approach is the alkylation of a tetrahydropyran derivative with a benzyl halide in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and bases like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and conditions is also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[2,2-dimethyl-4-(3-methylbutyl)tetrahydro-2H-pyran-4-yl]ethanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced by other functional groups using reagents like sodium azide or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium azide in dimethylformamide (DMF) or lithium aluminum hydride in ether.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
N-benzyl-2-[2,2-dimethyl-4-(3-methylbutyl)tetrahydro-2H-pyran-4-yl]ethanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-benzyl-2-[2,2-dimethyl-4-(3-methylbutyl)tetrahydro-2H-pyran-4-yl]ethanamine involves its interaction with specific molecular targets. These targets may include receptors or enzymes, where the compound can act as an agonist or antagonist. The pathways involved often include signal transduction mechanisms that lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-N-{2-[2,2-dimethyl-4-(3-methylbutyl)tetrahydro-2H-pyran-4-yl]ethyl}propanamide
- N-Benzyl-N-{2-[(4S)-2,2-dimethyl-4-(3-methylbutyl)tetrahydro-2H-pyran-4-yl]ethyl}acetamide
Uniqueness
N-benzyl-2-[2,2-dimethyl-4-(3-methylbutyl)tetrahydro-2H-pyran-4-yl]ethanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzyl group with a tetrahydropyran ring and an ethanamine moiety makes it a versatile compound for various applications.
Properties
Molecular Formula |
C21H35NO |
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Molecular Weight |
317.5 g/mol |
IUPAC Name |
N-benzyl-2-[2,2-dimethyl-4-(3-methylbutyl)oxan-4-yl]ethanamine |
InChI |
InChI=1S/C21H35NO/c1-18(2)10-11-21(13-15-23-20(3,4)17-21)12-14-22-16-19-8-6-5-7-9-19/h5-9,18,22H,10-17H2,1-4H3 |
InChI Key |
UAIVMRDNRRREDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC1(CCOC(C1)(C)C)CCNCC2=CC=CC=C2 |
Origin of Product |
United States |
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